2-Iodobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIVDSWUOGNODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060573 | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Iodobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-67-6 | |

| Record name | 2-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzoyl chloride is a pivotal reagent in the landscape of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates the reactivity of an acyl chloride with the synthetic versatility of an aryl iodide. This unique combination makes it a valuable building block for the construction of complex molecular architectures, including isoindolin-1-ones and other heterocyclic systems of pharmaceutical interest. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its safe handling, effective use in chemical reactions, and the development of robust and scalable synthetic protocols. This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound, offering insights into the practical application of this data in a research and development setting.

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction setup to purification and storage. These intrinsic characteristics are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO | [1] |

| Molecular Weight | 266.46 g/mol | [1] |

| CAS Number | 609-67-6 | [1] |

| Appearance | White to light yellow or cream-colored crystalline solid, powder, or lumps.[2] | [2] |

| Melting Point | 27-32 °C (80.6-89.6 °F) | [1] |

| Boiling Point | 105-106 °C at 1 mmHg | |

| Density | 1.932 g/cm³ | [3] |

| Refractive Index | 1.635 | [4] |

| Flash Point | > 110 °C (> 230 °F) | [3][5] |

In-depth Discussion of Physicochemical Properties

Melting and Boiling Point: The relatively low melting point of this compound means that it can exist as either a solid or liquid at or near ambient laboratory temperatures. This is a critical consideration for its storage and handling. The boiling point, reported at a reduced pressure of 1 mmHg, is significantly high, indicating that vacuum distillation is the preferred method for purification to prevent thermal decomposition at atmospheric pressure. The presence of the heavy iodine atom contributes to its high molecular weight and, consequently, its elevated boiling point compared to simpler benzoyl chlorides.

Density: With a density of 1.932 g/cm³, this compound is significantly denser than water.[3] This property is relevant during aqueous workups, where it will constitute the lower organic layer if dissolved in a dense, water-immiscible solvent.

Solubility Profile: this compound reacts with water and alcohols.[3][4] It is soluble in a range of common organic solvents, including toluene, benzene, diethyl ether, and ethanol.[4] It is also miscible with dichloromethane and ethyl acetate, but only sparingly soluble in aliphatic hydrocarbons like hexane.[2] The choice of solvent for a reaction involving this compound is therefore critical and should be aprotic to avoid unwanted side reactions.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for verifying the identity and purity of this compound. The following sections detail the expected spectral data.

| Technique | Key Data Points | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.08, 8.05, 7.51, 7.25 | [6] |

| ¹³C NMR | Aromatic region: ~125-150 ppm, Carbonyl carbon: ~165-170 ppm (predicted) | [7][8] |

| IR Spectroscopy | C=O stretch: ~1770-1790 cm⁻¹ (strong), C-Cl stretch: ~800-600 cm⁻¹ (strong), Aromatic C=C stretch: ~1600-1450 cm⁻¹ (medium) | [9] |

| Mass Spectrometry (EI) | m/z: 266 (M⁺), 231 ([M-Cl]⁺, base peak), 203, 76 | [1][6] |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring.[6] The signals at the downfield end of the spectrum (δ 8.08 and 8.05 ppm) are likely due to the protons ortho and para to the electron-withdrawing benzoyl chloride group, while the signals at δ 7.51 and 7.25 ppm would correspond to the other two aromatic protons.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by several signals in the aromatic region (approximately 125-150 ppm).[7][8] A key diagnostic peak is the carbonyl carbon of the acyl chloride, which is expected to appear significantly downfield, typically in the range of 165-170 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most prominent feature will be a strong absorption band in the region of 1770-1790 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride.[9] Other characteristic absorptions include a strong C-Cl stretch between 800 and 600 cm⁻¹, and several medium-intensity bands in the 1600-1450 cm⁻¹ region due to the aromatic C=C bond stretching vibrations.[9]

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z of 266, corresponding to the molecular weight of the compound.[1][6] The base peak is typically observed at m/z 231, which results from the loss of a chlorine atom to form the stable 2-iodobenzoyl cation.[1][6] Other significant fragments may be observed at m/z 203 and 76.[1][6]

Experimental Protocols for Property Determination

The following are generalized, yet detailed, protocols for the determination of key physical properties of this compound.

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of this compound as an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Perform a rapid heating to approximate the melting point.

-

Accurate Determination: Allow the apparatus to cool and then heat at a rate of 1-2 °C per minute near the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality and Experimental Choice: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A sharp melting range (typically < 2 °C) is indicative of high purity.

Protocol 2: Determination of Boiling Point at Reduced Pressure

Objective: To determine the boiling point of this compound under vacuum to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Sample and Boiling Chips: Place a small amount of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Vacuum Application: Gradually apply a vacuum to the system, monitoring the pressure with a manometer.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation and Recording: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb, along with the corresponding pressure.

-

Correction to Standard Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph, but this is often not necessary as the boiling point at a specific reduced pressure is a valid physical constant.

Causality and Experimental Choice: Many organic compounds, especially those with high molecular weights or sensitive functional groups like acyl chlorides, decompose at their atmospheric boiling points. Reduced pressure distillation lowers the boiling point, allowing for purification without degradation.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 | [1] |

Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

As it reacts with water, ensure all glassware and equipment are scrupulously dry.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and dark place.[3]

-

To prevent hydrolysis from atmospheric moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Recommended storage temperature is between 2-8 °C.[3]

Conclusion

The physical properties of this compound are integral to its successful application in organic synthesis and drug discovery. Its melting and boiling points guide purification strategies, its solubility profile dictates appropriate reaction conditions, and its spectroscopic signature provides a means for identity and purity confirmation. Adherence to strict safety and handling protocols is paramount due to its corrosive and reactive nature. This in-depth guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to utilize this versatile reagent effectively and safely in their endeavors.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

This compound | C7H4ClIO | CID 69112 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 609-67-6) - Cheméo. (n.d.). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

This compound - Cheméo. (n.d.). Retrieved from [Link]

-

α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). Retrieved from [Link]

-

Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data - IARC Publications. (n.d.). Retrieved from [Link]

-

Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

Sources

- 1. This compound | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 609-67-6 [smolecule.com]

- 3. This compound CAS#: 609-67-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-碘苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(609-67-6) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-Iodobenzoyl Chloride (CAS No. 609-67-6): Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Iodobenzoyl chloride, a pivotal reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific literature and practical application insights.

Core Identity and Chemical Structure

This compound, registered under CAS number 609-67-6, is an acyl halide characterized by a benzoyl chloride backbone with an iodine atom at the ortho-position.[1] This specific substitution pattern imparts unique reactivity, making it a valuable building block for complex molecular architectures. The iodine atom can participate in various cross-coupling reactions, while the acyl chloride group serves as a highly reactive electrophile for introducing the 2-iodobenzoyl moiety.[2][3]

The fundamental identifiers for this compound are summarized below:

| Identifier | Value |

| CAS Number | 609-67-6[1][4] |

| Molecular Formula | C₇H₄ClIO[1] |

| Molecular Weight | 266.46 g/mol [1][5] |

| IUPAC Name | This compound[1][6] |

| InChI | InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H[1][5] |

| InChIKey | MVIVDSWUOGNODP-UHFFFAOYSA-N[1][6] |

| SMILES | C1=CC=C(C(=C1)C(=O)Cl)I[1][6] |

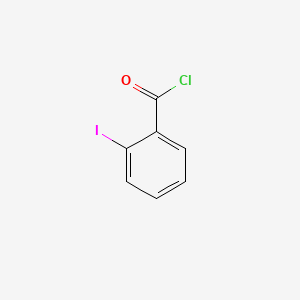

Below is a diagram illustrating the chemical structure of this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity and Key Applications in Synthesis

The utility of this compound in organic synthesis stems from its dual reactivity. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution, while the ortho-iodo group serves as a handle for metal-catalyzed cross-coupling reactions.

Key Applications:

-

Pharmaceutical and Bioactive Compound Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals. [3]The ability to form amides and esters while retaining a site for further functionalization (the C-I bond) is highly valuable in constructing complex drug scaffolds.

-

Palladium-Catalyzed Reactions: this compound is frequently used in palladium-catalyzed reactions for the synthesis of heterocyclic compounds. [2][7]A notable example is its use in the synthesis of isoindolin-1-ones through intermolecular coupling and heteroannulation with imines. [8]* Hypervalent Iodine Chemistry: It serves as a precursor for novel cyclic derivatives of pentavalent iodine, such as benziodazole oxides, which are utilized as chiral oxidizing reagents. [2]* Protecting Group Chemistry: The 2-iodobenzoyl group can be used as a protecting group. For instance, the related ortho-alkynylbenzoate has been employed as a protecting group for hydroxyl functions in nucleoside chemistry, demonstrating the synthetic versatility of this substitution pattern. [9]

Safety, Handling, and Storage

This compound is a hazardous and corrosive substance that requires careful handling to prevent exposure. [1][3] Hazard Profile:

-

Corrosivity: Causes severe skin burns and eye damage. [1][10][11]It is classified under GHS as Skin Corrosion/Irritation Category 1B. [1][5]* Inhalation Hazard: Inhalation of dust or vapors may cause corrosive injuries to the mucous membranes and upper respiratory tract. [1][12]* Reactivity: It reacts with water, releasing corrosive hydrogen chloride gas. [2][13]It is also incompatible with strong bases and strong oxidizing agents. [12] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. [5][12]A lab coat is mandatory.

-

Ventilation: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [12]* Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area. [12] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]* Keep under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture. [13]* Store away from incompatible materials such as water, strong bases, and oxidizing agents. [12]

Representative Experimental Protocol: Amide Synthesis

This protocol outlines a general procedure for the synthesis of an N-substituted 2-iodobenzamide, a common application demonstrating the reactivity of this compound.

Objective: To synthesize an amide via nucleophilic acyl substitution.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the chosen amine (1.0 eq.) and the non-nucleophilic base (1.1-1.5 eq.) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 2-iodobenzamide.

Conclusion

This compound (CAS 609-67-6) is a highly versatile and reactive building block in organic chemistry. Its unique structure, featuring both a reactive acyl chloride and a C-I bond amenable to cross-coupling, provides chemists with a powerful tool for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69112, this compound.

- ChemicalBook. (n.d.). This compound Usage And Synthesis.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 609-67-6).

- ChemBK. (n.d.). This compound.

- ChemicalBook. (2025). This compound | 609-67-6.

- Smolecule. (n.d.). Buy this compound | 609-67-6.

- NET. (2018). This compound Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) this compound, pyridine....

- Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 609-67-6.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 50 g.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-ヨードベンゾイルクロリド | this compound.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. (n.d.). This compound 98% 609-67-6.

Sources

- 1. This compound | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 609-67-6 [amp.chemicalbook.com]

- 3. Buy this compound | 609-67-6 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 2-碘苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 609-67-6 [chemicalbook.com]

- 8. A13558.18 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 609-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Synthesis of 2-Iodobenzoyl Chloride from 2-Iodobenzoic Acid

This guide offers an in-depth exploration of the synthesis of 2-iodobenzoyl chloride, a critical building block in modern organic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to provide a foundational understanding of the reaction mechanism, the rationale behind procedural choices, and the critical safety protocols required for a successful and safe synthesis.

Strategic Importance of this compound

This compound is a highly versatile bifunctional reagent. The acyl chloride group provides a reactive handle for nucleophilic acyl substitution, enabling the facile construction of amides, esters, and ketones.[1] Simultaneously, the ortho-iodine substituent is a key participant in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.[2] This dual reactivity makes it an invaluable intermediate for synthesizing complex pharmaceutical compounds, agrochemicals, and advanced materials.[2][3] It is also a precursor for the preparation of novel cyclic derivatives of pentavalent iodine, which are powerful oxidizing agents in their own right.[4]

The Chlorination Reaction: Mechanistic Underpinnings

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It replaces the poor leaving group of the carboxylic acid (hydroxyl, -OH) with an excellent leaving group (chloride, -Cl), thereby activating the carbonyl group for subsequent nucleophilic attack. While several chlorinating agents exist, thionyl chloride (SOCl₂) is overwhelmingly favored for this particular synthesis due to its efficacy and the convenient nature of its byproducts.[2][5]

The reaction between 2-iodobenzoic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway:

-

Activation of Thionyl Chloride: The lone pair of electrons on the hydroxyl oxygen of 2-iodobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[6]

-

Formation of a Chlorosulfite Intermediate: Following the initial attack and a proton transfer, a chloride ion is eliminated from the sulfur atom, resulting in the formation of a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[5][6]

-

Nucleophilic Attack and Tetrahedral Intermediate: A chloride ion (generated in the previous step or present from the reagent) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[6] This forms a transient tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This concerted step results in the elimination of the leaving group, which fragments into stable and volatile gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] The expulsion of these gases helps drive the reaction to completion according to Le Châtelier's principle.

Below is a diagrammatic representation of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Data on Chlorinating Agents

The choice of reagent is a critical decision in synthesis design. The following table provides a comparative summary of common chlorinating agents for converting carboxylic acids to acyl chlorides, justifying the prevalent use of thionyl chloride.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |

| Reaction Conditions | Neat or in an inert solvent, reflux (e.g., ~80°C).[4][7] | Inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF, often at room temperature. | Neat or in an inert solvent, often requires heating. |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |

| Work-up & Purity | Byproducts are gaseous and easily removed. Excess reagent is volatile and removed under vacuum, often yielding a high-purity product directly.[4] | Byproducts are gaseous. Requires careful control to avoid side reactions from the DMF catalyst. | Liquid byproduct (POCl₃, b.p. 106°C) can be difficult to separate from the desired product, often requiring fractional distillation. |

| Safety & Handling | Corrosive, toxic, moisture-sensitive. Reacts violently with water. Byproducts are toxic gases. | Highly toxic and corrosive. Byproduct (CO) is highly toxic. | Corrosive solid, reacts violently with water. |

| Expert Rationale | Highly Recommended. The volatility of both the excess reagent and all byproducts simplifies purification immensely, making it the most efficient choice for this specific synthesis. | A viable, milder alternative, but the requirement for a catalyst and potential side reactions add complexity. | Generally avoided unless necessary. The difficulty in removing the POCl₃ byproduct makes it less practical for routine preparations. |

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound in quantitative yield.[4] All operations must be conducted within a certified chemical fume hood.

Materials and Equipment

-

Chemicals: 2-Iodobenzoic acid (≥98%), Thionyl chloride (≥99%).

-

Equipment: Round-bottomed flask (appropriately sized for the scale), magnetic stir bar, reflux condenser, gas inlet adapter, heating mantle, oil bath, and a vacuum source (e.g., rotary evaporator).

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry, inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[7]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a pre-dried round-bottomed flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq). The flask should be fitted with a reflux condenser connected to a gas bubbler (to monitor gas evolution) and an inert gas line.

-

Reagent Addition: Working in a fume hood, carefully add an excess of thionyl chloride (approx. 5-10 equivalents). The excess thionyl chloride serves as both the reagent and the solvent, ensuring the reaction goes to completion.[4]

-

Reflux: With gentle stirring, heat the reaction mixture to reflux (oil bath temperature of approximately 80-85°C) for 2-3 hours.[4][7] A steady evolution of HCl and SO₂ gas should be observed. The reaction is typically complete when the gas evolution ceases.

-

Work-up: After cooling the mixture to room temperature, the excess thionyl chloride must be removed. This is best accomplished using a rotary evaporator.[4][7] Caution: The initial application of vacuum should be done slowly and carefully to prevent bumping.[7] The vapors should be passed through a base trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic gases.

-

Isolation and Purification: After complete removal of the volatile thionyl chloride, the this compound is obtained as a white to pale yellow crystalline solid or oil that may solidify upon standing.[4] For most applications, this crude product is of sufficient purity. For applications requiring higher purity, the product can be distilled under high vacuum (b.p. 105-106 °C at 1 mmHg).

Product Characterization Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO | [4][8] |

| Molecular Weight | 266.46 g/mol | [8] |

| Appearance | White to pale yellow crystalline solid or lump. | [4][9] |

| Melting Point | 27-31 °C | [4] |

| Boiling Point | 105-106 °C / 1 mmHg | [4] |

| IR Spectroscopy | Characteristic C=O stretch for an acyl chloride expected around 1780-1815 cm⁻¹. | [8] |

| ¹H NMR | Spectral data is available for confirmation of structure. | [10] |

| Solubility | Soluble in toluene and other organic solvents; reacts with water. | [3][4] |

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with these hazardous materials.

-

Hazard Overview:

-

Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. It reacts violently with water to release large quantities of toxic HCl and SO₂ gas. Causes severe chemical burns upon contact.[11][12]

-

This compound: Corrosive, causing severe skin burns and eye damage.[8] It is moisture and light-sensitive and will react with water to produce 2-iodobenzoic acid and HCl.[4][8]

-

-

Engineering Controls: All manipulations must be performed inside a well-ventilated chemical fume hood.[12] An emergency shower and eyewash station must be immediately accessible.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[11]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Spill and Waste Management:

-

Spills: Absorb small spills with an inert, dry material like vermiculite or dry sand.[11][13] Do NOT use water or combustible materials.

-

Waste Disposal: Unused thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide. All waste must be disposed of as hazardous material in accordance with local and federal regulations.[11]

-

Conclusion

The synthesis of this compound from 2-iodobenzoic acid using thionyl chloride is a robust, efficient, and high-yielding procedure. Its success hinges on a thorough understanding of the underlying reaction mechanism, the strict maintenance of anhydrous conditions, and an unwavering commitment to safety. When executed with precision and care, this method provides reliable access to a key chemical intermediate, empowering further innovation in pharmaceutical and materials science research.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) this compound, pyridine.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). 2-Iodosobenzoic Acid Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 609-67-6 [smolecule.com]

- 3. CAS 609-67-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 609-67-6 [amp.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound(609-67-6) 1H NMR [m.chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. spectrumchemical.com [spectrumchemical.com]

2-Iodobenzoyl chloride reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Iodobenzoyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly within pharmaceutical and materials science research. Its value stems from two distinct and orthogonally reactive sites: a highly electrophilic acyl chloride and a versatile aryl iodide. This guide provides an in-depth technical analysis of its reactivity profile. We will first explore the canonical nucleophilic acyl substitution reactions at the carbonyl center with common O-, N-, and C-nucleophiles. Subsequently, we will delve into the strategic exploitation of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, a feature that elevates this compound from a simple acylating agent to a powerful molecular scaffold for building complex architectures. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique synthetic potential of this reagent.

Core Reactivity: The Acyl Chloride Moiety

The primary site of reactivity in this compound is the acyl chloride functional group. Like other benzoyl chlorides, it is a potent electrophile, readily undergoing nucleophilic acyl substitution. The high reactivity is attributed to the excellent leaving group ability of the chloride ion, which is stabilized by the inductive effect of the carbonyl group[1].

The general mechanism for this transformation is a two-step addition-elimination process[2][3]. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This intermediate is typically unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group[2][4].

Caption: General mechanism of nucleophilic acyl substitution.

The presence of the bulky iodine atom at the ortho position can introduce steric hindrance, potentially modulating the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. However, for most common nucleophiles, the electronic activation of the carbonyl group ensures that reactions proceed efficiently.

Reactions with O-Nucleophiles: Ester Synthesis

Alcohols and phenols react readily with this compound to form the corresponding esters. These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct, which drives the equilibrium towards the product[5].

Experimental Protocol: Synthesis of Isopropyl 2-Iodobenzoate

-

Materials: this compound, isopropanol (2-propanol), pyridine, dichloromethane (DCM).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

Dissolve isopropanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled alcohol solution via a dropping funnel over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure ester.

-

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Ethanol | Pyridine | DCM | 0 °C to RT | >90% |

| Phenol | Triethylamine | THF | 0 °C to RT | >85% |

| Benzyl Alcohol | Pyridine | DCM | 0 °C to RT | >90% |

Reactions with N-Nucleophiles: Amide Synthesis

The synthesis of amides from this compound and primary or secondary amines is a robust and common transformation, often proceeding via the Schotten-Baumann reaction conditions[5][6]. The reaction is highly favorable due to the high nucleophilicity of amines. As with esterification, a base is required to neutralize the generated HCl[5][7].

Experimental Protocol: Synthesis of 2-Iodo-N-(naphthalen-1-yl)benzamide [8]

-

Materials: this compound, 1-naphthylamine, pyridine, anhydrous dichloromethane (DCM).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line.

-

Procedure:

-

In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere[8].

-

Cool the solution to 0 °C using an ice bath[8].

-

Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution[8].

-

Maintain the temperature at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with DCM and wash with 1M HCl, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide product[8].

-

Reactions with C-Nucleophiles: Ketone Synthesis

Synthesizing ketones from this compound can be achieved through several methods, including Friedel-Crafts acylation and coupling with organometallic reagents.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, this compound can acylate electron-rich aromatic compounds to form diaryl ketones[9][10].

-

Organometallic Reagents: To avoid the formation of tertiary alcohols, milder organometallic reagents such as organocadmiums (from Grignard reagents and CdCl₂) or organocuprates (Gilman reagents) are often used for the synthesis of ketones from acyl chlorides[9].

-

Suzuki-Miyaura Acylative Coupling: A more modern and versatile approach involves the palladium-catalyzed coupling of acyl chlorides with organoboronic acids[11]. This method offers excellent functional group tolerance. The reaction is typically performed under anhydrous conditions with a palladium catalyst and a base like cesium carbonate[11].

| Method | C-Nucleophile Source | Catalyst/Reagent | Typical Product |

| Friedel-Crafts Acylation | Benzene, Toluene | AlCl₃ | Aryl (2-iodophenyl) ketone |

| Gilman Reagent | R₂CuLi | N/A | Alkyl/Aryl (2-iodophenyl) ketone |

| Suzuki Acylative Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Cs₂CO₃ | Diaryl ketone |

The Aryl Iodide Moiety: A Gateway to Molecular Complexity

The true synthetic power of this compound lies in its dual reactivity. After the initial acylation to form a stable ester, amide, or ketone, the ortho-iodine substituent serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions[1]. This two-stage strategy allows for the construction of complex, highly substituted aromatic systems.

Caption: Sequential functionalization strategy using this compound.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This is achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base[12][13][14]. This reaction is exceptionally useful for synthesizing arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between the 2-iodoaryl scaffold and an organoboron species, such as a boronic acid or ester[15][16][17]. The reaction proceeds in the presence of a palladium catalyst and a base[18]. It is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Heck Coupling

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, again using a palladium catalyst and a base[19][20]. This reaction is a powerful tool for C-C bond formation and vinylation of the aromatic ring.

Buchwald-Hartwig Amination

While the acyl chloride reacts readily with amines, the C-I bond can also be functionalized with a different amine nucleophile via the Buchwald-Hartwig amination[21][22][23]. This palladium-catalyzed C-N bond-forming reaction allows for the synthesis of diaryl or alkylaryl amines, providing an alternative route to complex amine-containing structures.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion

This compound is a uniquely versatile building block whose reactivity extends far beyond that of a simple acylating agent. Its utility is defined by the strategic interplay between the highly reactive acyl chloride and the synthetically adaptable aryl iodide. By first engaging nucleophiles at the carbonyl carbon, chemists can rapidly generate a diverse array of amides, esters, and ketones. These intermediates can then be advanced through a variety of powerful palladium-catalyzed cross-coupling reactions at the C-I bond. This sequential, two-stage functionalization paradigm provides a robust and efficient platform for the synthesis of complex, multi-functionalized molecules, making this compound an indispensable tool for professionals in drug discovery and advanced materials development.

References

- Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... Study Prep.

- BenchChem. (2025). Synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide from this compound: An Application Note and Protocol.

- MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

- ChemicalBook. (n.d.). This compound CAS#: 609-67-6.

- Chemistry LibreTexts. (2025, March 5). 7.2: Nucleophilic Acyl Substitution Reactions.

- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- BenchChem. (n.d.). A Comparative Guide to Acylating Agents: this compound vs. 2-Iodobenzoate.

- The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube.

- Sigma-Aldrich. (n.d.). This compound 98.

- ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) this compound, pyridine,... [Image].

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry Education Resources. (n.d.). Synthesis and analysis of amides.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Wikipedia. (n.d.). Sonogashira coupling.

- Wikipedia. (n.d.). Heck reaction.

- ChemHelpASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube.

- BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides.

- Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. youtube.com [youtube.com]

- 7. Amide Synthesis [fishersci.it]

- 8. benchchem.com [benchchem.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. Heck Reaction [organic-chemistry.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Safe Handling of 2-Iodobenzoyl Chloride

This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-iodobenzoyl chloride (CAS No: 609-67-6), a crucial reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction to this compound: A Profile

This compound is a reactive acyl halide used in a variety of chemical syntheses. Its utility stems from the presence of two reactive sites: the acyl chloride, which readily participates in acylation reactions, and the carbon-iodine bond, which can be utilized in cross-coupling reactions. However, its high reactivity also necessitates stringent safety measures to mitigate potential hazards. This guide is predicated on the core principle of proactive risk mitigation through a thorough understanding of the compound's chemical nature.

Hazard Identification and GHS Classification

A foundational aspect of safe handling is a comprehensive understanding of the inherent hazards. This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Pictograms:

| Pictogram | GHS Code | Hazard Description |

| GHS05 | Corrosion | |

| GHS07 | Skin Irritation, Respiratory Irritation |

Hazard Statements:

Precautionary Statements (Selected):

-

P260: Do not breathe dust, fumes, mist, spray, vapors.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2][3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1][2]

The Chemistry of Reactivity: Understanding the "Why" Behind the Precautions

This compound's hazardous nature is a direct consequence of its chemical structure. The acyl chloride group is highly electrophilic and reacts readily with nucleophiles.

Reaction with Water: A primary concern is its violent reaction with water and moisture. This hydrolysis reaction generates hydrochloric acid (HCl) and 2-iodobenzoic acid, both of which are corrosive. The reaction can also generate heat and pressure, potentially leading to container rupture.[1][2][3][7] This is the fundamental reason why this compound is designated as "moisture sensitive" and must be handled in a dry environment.[3][6]

Incompatible Materials: Beyond water, this compound is incompatible with:

-

Strong bases: These can cause a vigorous, exothermic reaction.[1][3]

-

Strong oxidizing agents: These can lead to a potentially explosive reaction.[1][3]

-

Alcohols: These will react to form esters in a highly exothermic reaction.[8]

Hierarchy of Controls: A Systematic Approach to Safe Handling

A systematic approach to safety involves implementing a hierarchy of controls, from most to least effective. This ensures multiple layers of protection for the researcher.

Caption: A typical experimental workflow for using this compound.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Put on all required PPE.

-

Assemble all necessary glassware and ensure it is completely dry, either by oven-drying or flame-drying under an inert atmosphere.

-

-

Weighing and Dispensing:

-

Weigh the required amount of this compound in a sealed container, such as a vial with a septum, to minimize exposure to air.

-

All weighing and dispensing must be done inside the fume hood.

-

-

Reaction Setup:

-

The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Add the this compound to the reaction mixture slowly and in a controlled manner to manage any exothermic reaction.

-

-

Quenching:

-

Once the reaction is complete, the reaction mixture should be quenched by slowly adding it to a suitable quenching agent (e.g., a cold aqueous solution of a mild base like sodium bicarbonate). This should be done carefully to control the exotherm and any gas evolution.

-

-

Work-up and Purification:

-

All subsequent work-up steps, such as extractions, should be performed in the fume hood.

-

The aqueous layer from extractions will be acidic and should be handled as a corrosive waste stream.

-

-

Decontamination and Disposal:

-

All glassware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone) followed by a neutralizing solution.

-

All waste, including residual this compound, contaminated materials, and quenching solutions, must be disposed of as hazardous waste according to institutional and local regulations. [1][3][9]

-

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

| Exposure Scenario | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [1][3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [1][3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][3][9] |

In Case of a Spill:

-

Evacuate all non-essential personnel from the area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). [3]3. Do not use combustible materials, such as sawdust, to absorb the spill.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. [1][2]5. Ventilate the area and decontaminate the spill site.

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials. [1][3]* Keep the container tightly closed and under an inert atmosphere. [1][6]* The storage area should be a designated corrosives cabinet. Disposal:

-

Disposal of this compound must be handled as hazardous waste.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

-

Do not dispose of this compound down the drain. [6]

Conclusion

This compound is a valuable reagent whose utility is matched by its hazardous properties. A thorough understanding of its reactivity, coupled with the consistent application of a multi-layered safety approach encompassing engineering controls, administrative protocols, and personal protective equipment, is paramount for its safe handling. By adhering to the principles and procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

- NET. (2018, July 13). This compound Safety Data Sheet.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: this compound.

- PubChem. This compound | C7H4ClIO | CID 69112.

- Fisher Scientific. (2024, March 26). SAFETY DATA SHEET: this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 609-67-6.

- Sigma-Aldrich. This compound 98 609-67-6.

- Fisher Scientific. (2024, January 25). SAFETY DATA SHEET: this compound.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Iodobenzoyl chloride.

- Haz-Map. This compound - Hazardous Agents.

- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: 2-Fluoro-6-iodobenzoyl chloride.

- AK Scientific, Inc. Safety Data Sheet: 5-Bromo-2-iodobenzoyl chloride.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Benzoyl chloride, 2-fluoro-.

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 609-67-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fi [fishersci.fi]

A Comprehensive Technical Guide to the Solubility of 2-Iodobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2-iodobenzoyl chloride, a crucial reagent in organic synthesis. Recognizing the frequent absence of comprehensive quantitative solubility data in literature, this document focuses on delivering both qualitative understanding and a robust experimental framework. By combining theoretical principles with practical methodologies, this guide empowers researchers to make informed decisions regarding solvent selection, reaction design, and purification strategies involving this compound.

Introduction: The Synthetic Versatility and Physicochemical Profile of this compound

This compound (C₇H₄ClIO) is an acyl chloride distinguished by the presence of an iodine atom at the ortho position of the benzoyl group.[1] This substitution pattern imparts unique reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility is frequently demonstrated in palladium-catalyzed reactions and in the preparation of novel cyclic derivatives.[2]

A solid at room temperature, this compound presents as a white to light yellow crystalline powder.[2][3] Key physical properties are summarized in Table 1. A critical characteristic of this compound, like other acyl chlorides, is its high reactivity, particularly its sensitivity to moisture.[3][4] It readily reacts with water, leading to its decomposition.[3][4] This reactivity necessitates careful handling and storage under inert and anhydrous conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 609-67-6 | [3] |

| Molecular Formula | C₇H₄ClIO | [3] |

| Molecular Weight | 266.46 g/mol | [3] |

| Melting Point | 27-31 °C (lit.) | [3] |

| Boiling Point | 105-106 °C at 1 mmHg (lit.) | [3] |

| Appearance | White to light yellow powder or lump | [2][3] |

| Water Solubility | Reacts with water | [3] |

Understanding Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

For this compound, several key molecular features influence its solubility in organic solvents:

-

Polarity: The carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond introduce significant polarity to the molecule.

-

Aromatic Ring: The benzene ring is largely nonpolar and capable of engaging in π-π stacking interactions.

-

Iodine Atom: The large and polarizable iodine atom can participate in halogen bonding and van der Waals interactions.

The overall solubility in a given solvent will depend on the balance of these interactions. Aprotic solvents, which lack acidic protons, are generally preferred for dissolving this compound due to its reactivity with protic solvents like alcohols.

Qualitative Solubility Profile of this compound

While quantitative solubility data for this compound is scarce in publicly available literature, several sources provide qualitative descriptions of its solubility in common organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Type | Qualitative Solubility | Reference(s) |

| Toluene | Aromatic, Nonpolar | Soluble | [3][4] |

| Benzene | Aromatic, Nonpolar | Soluble | [3] |

| Dichloromethane | Halogenated, Polar Aprotic | Soluble | [1] |

| Diethyl Ether | Ether, Polar Aprotic | Soluble | [1][3] |

| Ethanol | Alcohol, Polar Protic | Soluble, but reacts | [3] |

The solubility in nonpolar aromatic solvents like toluene and benzene is likely driven by favorable van der Waals forces and potential π-π interactions with the benzene ring of this compound. In polar aprotic solvents such as dichloromethane and diethyl ether, dipole-dipole interactions between the solvent and the polar functionalities of the solute contribute significantly to dissolution.

It is crucial to reiterate that while this compound may dissolve in ethanol, a chemical reaction (esterification) will occur.[3] Therefore, alcohols are generally unsuitable as solvents for reactions where the acyl chloride functionality is intended to be preserved.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of quantitative data, researchers often need to determine the solubility of this compound in specific solvents for their applications. The isothermal equilibrium method is a reliable technique for this purpose. The following protocol is adapted for the specific challenges posed by a reactive compound like this compound.

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility at that temperature.

Causality Behind Experimental Choices

-

Inert Atmosphere: Due to the moisture sensitivity of this compound, all steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Anhydrous Solvents: The use of dry solvents is critical to avoid reaction with the acyl chloride.

-

Equilibration Time: Sufficient time is required to ensure that a true equilibrium between the dissolved and undissolved solute is established.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately measured temperature is paramount.

-

Quantification Method: A reliable and validated analytical method is necessary to accurately determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with a derivatization step is a highly suitable technique for acyl chlorides.

Detailed Step-by-Step Methodology

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Key safety considerations for handling and storing this compound.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [5]Avoid inhalation of dust and vapors. [5]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases. [3][5]It is sensitive to moisture and light and should be stored under an inert atmosphere. [3][4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers and professionals in drug development. While quantitative data remains elusive in the public domain, this guide has equipped the reader with a strong theoretical understanding of the factors governing its solubility and a detailed, practical protocol for its experimental determination. By adhering to the described methodologies and safety precautions, scientists can confidently and accurately assess the solubility of this compound, enabling more efficient and effective design of synthetic routes and chemical processes.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-Depth Technical Guide to 2-Iodobenzoyl Chloride (C₇H₄ClIO)

Introduction

2-Iodobenzoyl chloride is a highly reactive acyl halide that serves as a pivotal building block in modern organic synthesis. Characterized by an iodine atom at the ortho-position to the acyl chloride group, its unique steric and electronic properties make it a valuable reagent for introducing the 2-iodobenzoyl moiety into complex molecules. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthesis protocol, key applications, and critical safety information for researchers and professionals in drug development and chemical sciences. Its utility spans from the creation of heterocyclic systems to its sophisticated use as a removable directing group in stereoselective synthesis.

Core Chemical Identity

The fundamental properties of this compound are summarized below, providing the essential data for its identification and use in a laboratory setting.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₄ClIO | [1][2][3] |

| Molecular Weight | 266.46 g/mol | [1][3][4] |

| CAS Number | 609-67-6 | [1][3] |

| EC Number | 210-196-1 | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)Cl)I | [1][2] |

| InChIKey | MVIVDSWUOGNODP-UHFFFAOYSA-N | [1][2][4] |

| Synonyms | o-Iodobenzoyl chloride, Benzoyl chloride, 2-iodo- | [1][3][5] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions. It is a moisture-sensitive, low-melting solid that reacts with water and other nucleophiles.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid or powder | [1][2][3] |

| Melting Point | 27 - 32 °C (80.6 - 89.6 °F) | [1][3][4][6] |

| Boiling Point | 105 - 106 °C (221 - 222.8 °F) at 1 mmHg | [3][4][6] |

| Density | 1.932 g/cm³ | [3][7] |

| Solubility | Soluble in toluene, ether, and benzene. Reacts with water. | [3][5][7] |

| Sensitivity | Moisture and light sensitive | [3][7] |

The high reactivity of the acyl chloride group makes it an excellent electrophile for reactions with alcohols, amines, and other nucleophiles. However, this reactivity also necessitates careful handling under inert and anhydrous conditions to prevent hydrolysis back to the parent carboxylic acid.

Synthesis and Mechanism

Synthetic Pathway

The most common and straightforward laboratory synthesis of this compound involves the treatment of 2-Iodobenzoic acid with an excess of a chlorinating agent, typically thionyl chloride (SOCl₂)[3][7]. The reaction is generally performed at reflux, and the product is isolated after the removal of excess thionyl chloride and byproducts (HCl and SO₂) by vacuum distillation or concentration[3][7].

Causality of Reagent Choice

Thionyl chloride is the preferred reagent for this conversion for several key reasons:

-

High Reactivity: It readily converts carboxylic acids to acyl chlorides.

-

Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

-

Solvent and Reagent: Excess thionyl chloride can serve as both a reagent and a solvent. Its relatively low boiling point (76 °C) facilitates its removal under vacuum post-reaction.

Visualization of Synthesis Workflow

The following diagram illustrates the standard workflow for the preparation of this compound.

Sources

- 1. This compound | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 609-67-6 [amp.chemicalbook.com]

- 4. 2-碘苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 609-67-6: this compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

Guide to the Stability and Storage of 2-Iodobenzoyl Chloride: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodobenzoyl chloride (CAS 609-67-6) is a pivotal reagent in organic synthesis, valued for its utility in introducing the 2-iodobenzoyl moiety in the development of complex molecules, including pharmaceuticals and advanced materials.[1][2] Its applications include palladium-catalyzed syntheses and the creation of novel iodine derivatives.[1] However, its high reactivity, stemming from the acyl chloride functional group, presents significant challenges regarding its stability, storage, and handling.[3][4] This guide provides an in-depth analysis of the chemical properties of this compound, delineates its primary decomposition pathways, and establishes field-proven protocols for its safe storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Inherent Reactivity

This compound is an aromatic acyl halide, a class of compounds known for high reactivity.[3][5] This reactivity is a double-edged sword; while it makes the compound an excellent acylating agent, it also renders it susceptible to degradation. The core of its reactivity lies in the electrophilicity of the carbonyl carbon, which is bonded to two electron-withdrawing groups: the chlorine atom and the iodinated benzene ring. This makes it a prime target for nucleophilic attack.

The compound is a low-melting solid, appearing as a white to light yellow or even dark green crystalline powder or lump.[2][6][7] Its physical state as a solid at room temperature can sometimes lead to a false sense of stability compared to liquid acyl chlorides. However, it is highly sensitive and requires meticulous handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO | [1][8] |

| Molecular Weight | 266.46 g/mol | [1][8] |

| Melting Point | 27-32 °C / 81-90 °F | [1][2][9] |

| Boiling Point | 105-106 °C @ 1 mmHg | [1][2][9] |

| Appearance | White to light yellow to dark green powder or lump | [2][6] |

| Flash Point | >110 °C / >230 °F | [1][9] |

The Primary Decomposition Pathway: Hydrolysis

The principal threat to the stability of this compound is moisture.[2][6] As an acyl halide, it reacts readily—and often violently—with water in an irreversible hydrolysis reaction.[2][4][8] This reaction degrades the starting material into 2-Iodobenzoic acid and corrosive hydrogen chloride (HCl) gas.[4][8]

This reaction is the reason why this compound is observed to "fume" in moist air; the fumes are a combination of the reactant and the HCl gas being produced.[4] The presence of the resulting 2-Iodobenzoic acid as an impurity can significantly impact subsequent reactions, altering yields and purity profiles of the desired product.

Caption: The primary decomposition pathway via hydrolysis.

Recommended Storage and Handling Protocols